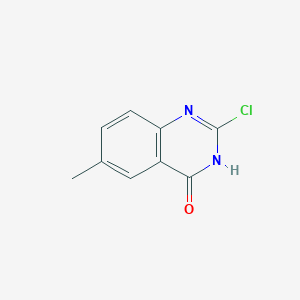

2-Chloro-6-methylquinazolin-4(3H)-one

説明

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry

The quinazolinone core is a versatile framework that has been extensively explored by medicinal chemists. Its derivatives have demonstrated a remarkable breadth of biological activities, making them valuable leads in drug discovery. The significance of this scaffold is underscored by the numerous quinazolinone-containing compounds that have been investigated and developed for various therapeutic applications.

The diverse biological activities associated with the quinazolinone scaffold are presented in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antihypertensive | Cardiology |

| Anti-inflammatory | Immunology |

| Anticonvulsant | Neurology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

This wide array of activities has cemented the quinazolinone scaffold as a crucial component in the modern medicinal chemist's toolkit.

Overview of the 4(3H)-Quinazolinone Isomer in Pharmaceutical Research

Within the broader class of quinazolinones, the 4(3H)-quinazolinone isomer is of particular importance in pharmaceutical research. This isomer is characterized by a ketone group at the 4-position and a proton at the 3-position of the quinazoline (B50416) ring. The stability and synthetic accessibility of the 4(3H)-quinazolinone nucleus have made it an attractive starting point for the synthesis of a multitude of derivatives.

Numerous approved drugs and clinical candidates are based on the 4(3H)-quinazolinone scaffold, highlighting its therapeutic relevance. Its ability to serve as a bioisostere for other aromatic systems and its capacity to engage in various intermolecular interactions contribute to its success as a pharmacophore.

Positioning of 2-Chloro-6-methylquinazolin-4(3H)-one within the Quinazolinone Chemical Space

This compound, with the CAS number 62484-42-8, is a specific derivative within the vast quinazolinone chemical space. Its structure is characterized by a chlorine atom at the 2-position and a methyl group at the 6-position of the 4(3H)-quinazolinone core.

While detailed studies on the direct biological activity of this compound are not extensively documented, its primary significance lies in its role as a key synthetic intermediate. The presence of the chloro group at the 2-position makes this site highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of 2-substituted quinazolinone derivatives.

The methyl group at the 6-position can also influence the compound's properties. It can affect the electronic nature of the aromatic ring and provide a site for further chemical modification. The strategic placement of these two functional groups makes this compound a valuable building block for the development of new drug candidates. The general synthetic utility of related 2-chloromethyl-4(3H)-quinazolinones in preparing a range of biologically active compounds has been well-documented. nih.govresearchgate.net

The table below summarizes the key structural features of this compound and their implications for its use in medicinal chemistry.

| Structural Feature | Position | Significance |

| Chloro Group | 2 | Activates the position for nucleophilic substitution, allowing for the introduction of diverse functionalities. |

| Methyl Group | 6 | Modifies the electronic properties of the aromatic ring and can serve as a handle for further derivatization. |

| 4(3H)-Quinazolinone Core | - | Provides a stable and biologically relevant scaffold. |

In essence, this compound serves as a crucial launchpad for the synthesis of more complex quinazolinone derivatives with tailored pharmacological profiles.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWWLIVMTPOJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545843 | |

| Record name | 2-Chloro-6-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-42-8 | |

| Record name | 2-Chloro-6-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methylquinazolin 4 3h One and Its Derivatives

Foundational Synthetic Pathways to the 4(3H)-Quinazolinone Core

The construction of the 4(3H)-quinazolinone core is the foundational step in the synthesis of 2-chloro-6-methylquinazolin-4(3H)-one. Classical methods have been refined and modernized to improve yields, reduce reaction times, and enhance substrate scope.

Modern Adaptations of the Niementowski Reaction

The Niementowski reaction, first reported in 1895, is a classical method for synthesizing 4(3H)-quinazolinones through the condensation of anthranilic acids with amides. sioc-journal.cn Traditional protocols often require high temperatures and long reaction times. Modern adaptations have focused on improving the efficiency and environmental footprint of this reaction.

Microwave irradiation has emerged as a powerful tool to accelerate the Niementowski reaction. nih.govresearchgate.net This technique significantly reduces reaction times from hours to minutes and often leads to higher yields. ijprajournal.comijarsct.co.in For the synthesis of 6-methylquinazolin-4(3H)-one, the starting material is 2-amino-5-methylbenzoic acid. The reaction can be carried out with formamide (B127407) under microwave irradiation, frequently in the presence of a catalyst or on a solid support to facilitate the reaction. researchgate.netijarsct.co.in

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Reaction

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | Minutes |

| Temperature | High (often >150°C) | Controlled, rapid heating |

| Yields | Moderate to good | Often higher than conventional |

| Solvent | Often high-boiling solvents or neat | Can be performed solvent-free or in green solvents |

One modern approach involves the use of solid acid catalysts or clays (B1170129) under solvent-free microwave conditions, which simplifies the work-up procedure and minimizes waste. ijarsct.co.in These adaptations align with the principles of green chemistry by reducing energy consumption and avoiding hazardous solvents.

Cyclization Reactions from Anthranilic Acid Precursors

Beyond the classical Niementowski reaction, various cyclization strategies starting from anthranilic acid derivatives are employed to construct the 4(3H)-quinazolinone core. A common and efficient method involves a two-step, one-pot synthesis.

In the first step, 2-amino-5-methylbenzoic acid is treated with an acylating agent, such as acetic anhydride (B1165640), to form a 2-acetylamino-5-methylbenzoic acid intermediate. This is then cyclized in the presence of a dehydrating agent or by heating with a suitable amine or ammonia (B1221849) source. A widely used variation of this method involves the in-situ formation of a benzoxazinone (B8607429) intermediate. For instance, reacting 2-amino-5-methylbenzoic acid with acetic anhydride can yield 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine or ammonia to furnish the corresponding 3-substituted or unsubstituted 6-methylquinazolin-4(3H)-one. researchgate.net

Microwave assistance has also been successfully applied to these cyclization reactions, offering similar advantages of reduced reaction times and improved yields. ijprajournal.com One-pot procedures where the anthranilic acid, an orthoester, and an amine are reacted together, often under microwave irradiation, have become popular for the synthesis of 3-substituted quinazolinones. nih.gov

Directed Strategies for Halogenation and Methylation at Specific Positions (C-2 and C-6)

To arrive at the target molecule, this compound, specific functionalization at the C-2 and C-6 positions of the quinazolinone core is necessary.

Introduction of Chlorine Substituents at the C-2 Position

The introduction of a chlorine atom at the C-2 position of the 6-methylquinazolin-4(3H)-one core is a crucial step. This is typically achieved by the chlorination of the corresponding 2-hydroxy (or the tautomeric 2,4-dione) precursor, 6-methylquinazoline-2,4(3H,1H)-dione.

A common method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or triethylamine. The reaction involves heating the 2,4-dione with an excess of POCl₃, which acts as both the chlorinating agent and the solvent. This reaction proceeds through the formation of a dichlorinated intermediate, 2,4-dichloro-6-methylquinazoline. Subsequent selective hydrolysis of the more reactive C-4 chloro group, often during aqueous work-up, yields the desired this compound. google.commdpi.com

Alternatively, thionyl chloride (SOCl₂) in a suitable solvent such as dimethylformamide (DMF) can also be employed for this chlorination. rsc.org

Table 2: Common Chlorinating Agents for Quinazolinone C-2 Position

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphoryl chloride (POCl₃) | Reflux, often with a tertiary amine | High reactivity, good yields | Harsh conditions, excess reagent often needed |

| Thionyl chloride (SOCl₂) | Reflux in a solvent like DMF | Effective chlorinating agent | Generates corrosive byproducts (HCl, SO₂) |

Regioselective Introduction of Methyl Groups at the C-6 Position

The most straightforward and common strategy for introducing the methyl group at the C-6 position is to start with a precursor that already contains this functionality. The synthesis of this compound typically begins with 2-amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid. biosynth.comontosight.ai This readily available starting material ensures that the methyl group is correctly positioned from the outset.

The synthesis of 2-amino-5-methylbenzoic acid itself can be achieved through various methods, including the reduction of 5-methyl-2-nitrobenzoic acid or the amination of 5-methyl-2-halobenzoic acids. More recently, greener synthetic routes for this precursor are being explored. sioc-journal.cn

While the use of a pre-functionalized starting material is the most common approach, research into the direct and regioselective C-H functionalization of the quinazolinone core is an active area of investigation. Transition metal-catalyzed C-H activation has shown promise for the functionalization of various positions on the quinazolinone ring system. researchgate.netrsc.org However, achieving regioselective methylation specifically at the C-6 position of a pre-formed quinazolinone ring remains a significant synthetic challenge and is not a commonly employed method. Future developments in directed C-H activation may provide more direct routes to such derivatives.

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

As previously mentioned, microwave-assisted synthesis is a cornerstone of green approaches to quinazolinone synthesis, as it significantly reduces energy consumption and reaction times. nih.govijprajournal.com

The use of environmentally benign solvents is another important aspect. Water has been explored as a solvent for some quinazolinone synthesis reactions, particularly in microwave-assisted protocols. rsc.org Ionic liquids and deep eutectic solvents are also being investigated as recyclable and less toxic reaction media. researchgate.net

Furthermore, the development of one-pot, multi-component reactions is a key green strategy. These reactions improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent waste. aurigeneservices.com The use of solid-supported catalysts or recyclable organocatalysts also contributes to the greening of quinazolinone synthesis by simplifying catalyst removal and reuse. ijarsct.co.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.gov This technique has been successfully applied to the synthesis of quinazolinone derivatives. A notable green and efficient method involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines. sci-hub.cat This protocol can be conducted in aqueous media, enhancing its environmental credentials. sci-hub.cat For instance, the synthesis of related compounds like 6-chloro-2-methylquinazolin-4(3H)-one has been achieved with good to excellent yields in minutes under microwave irradiation. sci-hub.catrsc.org

The optimization of reaction conditions, such as temperature and time, is crucial for the success of these protocols. rsc.org Microwave heating has been shown to be synthetically enabling, providing key advantages over conventional thermal methods, particularly in the ring-forming step of quinazolinone synthesis. researchgate.net Various catalysts and solvent systems can be employed, and the choice often depends on the specific substrates. sci-hub.cat The Niementowski synthesis, a classic method for preparing quinazolin-4(3H)-ones, has also been significantly accelerated using microwave heating, reducing reaction times from hours to minutes. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Quinazolinone Synthesis This table is representative of findings in the field and illustrates the general advantages of microwave irradiation.

| Reaction Type | Conventional Method (Time, Temp) | Microwave Method (Time, Temp) | Yield (%) Conventional | Yield (%) Microwave | Reference |

|---|---|---|---|---|---|

| Niementowski Synthesis | 5 hours, 190°C | 5 minutes, (300 W) | Not specified | 87% | nih.gov |

| Cyclization | 30 hours, 84°C | 1.5 hours, 70°C | 55% | 78% | nih.gov |

| Iron-Catalyzed Cyclization | Not specified | 30 minutes | Moderate | Good to Excellent | sci-hub.catrsc.org |

Ultrasound-Promoted Chemical Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. mdpi.com Ultrasound-assisted synthesis is considered an environmentally sustainable and economical technique. mdpi.commdpi.com This method promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures. mdpi.com

In the context of heterocyclic synthesis, ultrasound irradiation has been used to prepare 4-tosyl quinazolines via a copper-catalyzed cross-coupling reaction, significantly reducing reaction times to 30 minutes and improving efficiency. nih.gov A comparison between reactions under conventional reflux conditions and those under ultrasonic radiation highlights the superiority of the ultrasound method in achieving higher yields in shorter times. nih.gov This technique offers milder reaction conditions and is often more convenient and easily controlled than traditional heating methods, making it a valuable tool for synthesizing quinazoline (B50416) derivatives. mdpi.comnih.gov

Catalytic Approaches: Metal-Catalyzed and Metal-Free Methodologies

Catalysis is central to the modern synthesis of quinazolinones, with both metal-based and metal-free systems being extensively developed.

Metal-Catalyzed Methodologies: Transition metals such as iron, copper, manganese, and cobalt have been widely employed to catalyze the formation of the quinazoline ring. mdpi.comfrontiersin.org Iron-catalyzed cyclization reactions provide an economical and environmentally friendly route. sci-hub.catrsc.org Copper catalysis is particularly versatile, enabling reactions such as the coupling of 2-halobenzamides with nitriles, Ullmann-type couplings, and multicomponent reactions. mdpi.comnih.govorganic-chemistry.org For example, a copper(I)-catalyzed reaction involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes provides an oxidant-free approach to quinazolin-4(3H)-ones under mild conditions. nih.gov Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides is another efficient strategy. mdpi.com

Metal-Free Methodologies: Growing interest in sustainable chemistry has spurred the development of metal-free synthetic protocols. mdpi.com These methods often rely on the use of organocatalysts or reagents like di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.comnih.gov An efficient, oxidant- and metal-free synthesis of 4(3H)-quinazolinones involves the acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes. rsc.org This reaction proceeds via a cascade mechanism and produces a non-toxic ester as a byproduct. rsc.org Organocatalytic systems, utilizing acids like trifluoroacetic acid (TFA) or bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been successfully employed for the synthesis of quinazolinone derivatives from various precursors. nih.gov

Table 2: Overview of Catalytic Systems for Quinazolinone Synthesis

| Catalyst Type | Catalyst Example | Reaction Description | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Fe₂(acac)₃ or FeCl₃ | Cyclization of 2-halobenzoic acids and amidines | Green (aqueous media), rapid | sci-hub.cat |

| CuI | Reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes | Oxidant-free, mild conditions | nih.gov | |

| Mn(I) complex | Dehydrogenative coupling of 2-amino-benzylalcohol and amides | Acceptorless, good yields | mdpi.com | |

| Metal-Free | p-TsOH / DTBP | Oxidative olefin bond cleavage | Metal- and catalyst-free | mdpi.com |

| Trifluoroacetic acid (TFA) | Reaction of anthranilamides and ketoalkynes | Oxidant-free, convenient | nih.gov | |

| Acetic Acid (AcOH) | Cyclocondensation of 2-amino-N-methoxybenzamides and aldehydes | Oxidant-free, non-toxic byproduct | rsc.org |

Multicomponent Coupling Reactions for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step protocol to rapidly synthesize diverse and complex polycyclic quinazolinones. nih.govresearchgate.net

Other MCR strategies include the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335), which can be performed under solvent-free conditions. orgchemres.org Copper catalysis has also been applied to multicomponent reactions for the selective synthesis of 2-(1,2,3-triazoyl) quinazolinones from 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne. mdpi.com These MCR approaches provide a powerful tool for the rapid generation of libraries of quinazolinone derivatives for further investigation. nih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold that allows for chemical modifications at several positions. The primary sites for functionalization are the N-3 nitrogen atom and the C-2 carbon atom, which bears a reactive chloro group.

Modifications at the N-3 Position of the Quinazolinone Ring

The nitrogen at the 3-position of the quinazolinone ring can be readily functionalized through reactions with various electrophiles or via condensation reactions. A common strategy involves the initial synthesis of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid, which is then reacted with primary amines or hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This approach allows for the introduction of a wide array of substituents at the N-3 position.

For example, condensation with hydrazine hydrate yields a 3-amino-2-methylquinazolin-4(3H)-one, which serves as a versatile intermediate. nih.gov This intermediate can be further reacted with various benzaldehyde (B42025) derivatives to furnish substituted benzylidene-based quinazolinone motifs. nih.gov A specific example of N-3 modification is the synthesis of 3-[(2-Chloro-6-methyl-quinolin-3-yl)methyl]quinazolin-4(3H)-one, demonstrating that large and complex heterocyclic systems can be appended to the quinazolinone core. nih.gov

Table 3: Examples of N-3 Position Functionalization This table illustrates various substituents introduced at the N-3 position of the 2-methylquinazolin-4(3H)-one core.

| Starting Intermediate | Reagent | Resulting N-3 Substituent | Reference |

|---|---|---|---|

| 2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | -NH₂ | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | 2-chlorobenzaldehyde | -N=CH-(2-chlorophenyl) | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | 4-hydroxybenzaldehyde | -N=CH-(4-hydroxyphenyl) | nih.gov |

| Quinazolin-4(3H)-one | (2-chloro-6-methylquinolin-3-yl)methanol (or halide equivalent) | -CH₂-(2-chloro-6-methylquinolin-3-yl) | nih.gov |

Chemical Transformations of the C-2 Chloro Group

The chlorine atom at the C-2 position of the quinazolinone ring is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, including amino, alkoxy, and thioether moieties.

The synthesis of 2-aminoquinazolin-4-(3H)-one derivatives is a common transformation, often proceeding through a 2-chloro precursor which is then reacted with a corresponding amine. mdpi.com This substitution is a key step in modifying the properties of the quinazolinone scaffold. The reaction conditions can be tuned to accommodate a wide range of amines, leading to diverse libraries of 2-substituted quinazolinones. Similarly, other nucleophiles such as alcohols, phenols, and thiols can displace the chloro group to yield 2-alkoxy, 2-phenoxy, or 2-thioalkyl derivatives, respectively, further expanding the chemical space accessible from the this compound intermediate. organic-chemistry.org

Strategic Side Chain Incorporations and Hybrid Molecule Development

The structural framework of this compound serves as a versatile scaffold in medicinal chemistry. Its potential for biological activity is significantly expanded through strategic chemical modifications, particularly the incorporation of diverse side chains and the development of hybrid molecules. These approaches aim to modulate the compound's physicochemical properties, enhance its binding affinity to biological targets, and introduce multi-target functionalities. The primary sites for such modifications are the reactive chloro group at the C2-position and the nitrogen atom at the N3-position of the quinazolinone core.

Side Chain Incorporation via Nucleophilic Substitution at C2-Position

The chlorine atom at the C2-position of the quinazolinone ring is an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups and molecular fragments, leading to the creation of extensive libraries of derivatives. Key strategies involve the displacement of the chloro group with nitrogen, sulfur, or oxygen nucleophiles.

Formation of C-N Bonds: Amines are commonly used nucleophiles to introduce diverse side chains. Reactions with primary or secondary amines, including aliphatic, aromatic, and heterocyclic amines (such as piperazine (B1678402) and morpholine), yield 2-amino-substituted quinazolinone derivatives. This approach is fundamental in creating compounds with varied polarity and hydrogen bonding capabilities. mdpi.com

Formation of C-S Bonds: Thioether linkages are established by reacting the 2-chloro precursor with various thiols. This method is particularly effective for incorporating sulfur-containing heterocycles, such as thiadiazoles or triazoles, which are known pharmacophores. nih.gov For instance, the reaction with 4-methyl-4-H-1,2,4-triazole-3-thiol can be used to link a triazole moiety through a thioether bridge. nih.gov

Formation of C-O Bonds: While less common, the chloro group can also be displaced by alkoxides or phenoxides to form ether linkages, further diversifying the accessible chemical space.

The following table summarizes common nucleophilic substitution strategies at the C2-position.

| Nucleophile Type | Example Reagent | Resulting Linkage | Incorporated Moiety |

| Amine | Piperazine | C-N | Piperazinyl |

| Amine | Aniline | C-N | Anilino |

| Thiol | 4-methyl-4-H-1,2,4-triazole-3-thiol | C-S | Triazolyl-thioether |

| Thiol | Thiophenol | C-S | Phenyl-thioether |

Side Chain and Heterocyclic System Incorporation at the N3-Position

The N3-position of the quinazolinone ring provides another critical handle for structural modification. A common synthetic route involves the initial preparation of a 3-amino-2-methylquinazolin-4(3H)-one intermediate. nih.gov The primary amino group at this position can then be elaborated upon through various chemical transformations.

One prevalent strategy is the formation of Schiff bases via condensation with a diverse range of aromatic or heteroaromatic aldehydes. nih.gov These imine-containing intermediates are not only valuable final products but also serve as precursors for further cyclization reactions, leading to the development of more complex fused heterocyclic systems. For example, the reaction of a 3-(benzylideneamino)-2-methylquinazolin-4(3H)-one (a Schiff base) can be used for subsequent synthetic steps. nih.gov

Development of Hybrid Molecules

A sophisticated strategy in modern drug design is the creation of hybrid molecules, which covalently link two or more distinct pharmacophoric units. The objective is to produce a single chemical entity with a multi-target profile or synergistic activity. The this compound scaffold is an ideal platform for constructing such hybrids.

Quinazolinone-Thiazolidinone Hybrids: These hybrids are typically synthesized through the cyclocondensation of Schiff base derivatives of quinazolinones with thioglycolic acid. nih.gov The resulting molecules merge the quinazolinone core with the 4-oxo-thiazolidine ring, another heterocycle of significant pharmacological interest.

Quinazolinone-Triazole Hybrids: The stable and versatile 1,2,4-triazole (B32235) ring is often hybridized with the quinazolinone scaffold. nih.gov Linkage can be achieved through various spacers, such as a 2-thioacetamido group, connecting the two heterocyclic systems. nih.gov

Quinazolinone-Indolinone Hybrids: The indolin-2-one (isatin) scaffold, known for its role in kinase inhibition, can be fused with the quinazolinone structure. A common synthetic route involves the condensation of a 6-amino-2-methylquinazolin-4(3H)-one with isatin (B1672199) or its N-substituted derivatives, creating a direct linkage between the two pharmacophores. nih.gov

The table below outlines examples of hybrid molecule development strategies involving the quinazolinone core.

| Hybrid Type | Second Pharmacophore | Common Linker/Reaction | Resulting Hybrid Structure |

| Quinazolinone-Thiazolidinone | Thiazolidin-4-one | Cyclocondensation of Schiff base with thioglycolic acid | Fused Quinazolinone-Thiazolidinone System |

| Quinazolinone-Triazole | 1,2,4-Triazole | Thioacetamido Linker | Quinazolinone and Triazole rings joined by a flexible chain |

| Quinazolinone-Indolinone | Indolin-2-one (Isatin) | Direct condensation of amino-quinazolinone with isatin | Fused Quinazolinone-Indolinone System |

These advanced synthetic methodologies underscore the chemical tractability of the this compound core. The ability to strategically introduce a vast range of side chains and construct novel hybrid molecules is crucial for the exploration and optimization of this compound class in drug discovery programs.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Methylquinazolin 4 3h One Derivatives

Positional Effects of Substituents on Quinazolinone Bioactivity

The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused ring system. Modifications at the C-2, C-6, and N-3 positions have been extensively explored to understand their influence on molecular interactions with target proteins.

The substituents at the C-2 and C-6 positions of the quinazolinone ring play a pivotal role in defining the molecule's biological efficacy and target specificity. The chlorine atom at the C-2 position and the methyl group at the C-6 position of the parent compound are key starting points for SAR exploration.

The C-2 position is particularly significant as substitutions here can directly influence the molecule's interaction with the binding pockets of target enzymes or receptors. researchgate.net The introduction of various aryl or heteroaryl groups at C-2 can improve lipophilicity, which may enhance cell permeability and target engagement. researchgate.net For instance, in the development of antibacterials, variations at this position have been systematically evaluated to improve activity against resistant pathogens like Staphylococcus aureus. acs.org Studies have shown that the nature of the substituent on a phenyl ring at the C-2 position can significantly impact the antibacterial profile; compounds with methoxy (B1213986) or methyl-substituted rings often exhibit greater activity. nih.gov

The following table summarizes the observed effects of substitutions at the C-2 and C-6 positions on the biological activity of quinazolinone derivatives based on various studies.

| Position | Substituent | Observed Effect on Bioactivity | Target/Activity |

| C-2 | Phenyl, 3-pyridyl, pyrazyl | Improved lipophilicity, potential for enhanced target engagement. researchgate.net | General |

| C-2 | Phenyl with methoxy/methyl groups | Increased antibacterial activity. nih.gov | Antibacterial |

| C-2 | Heteroarylthio groups | Broad-spectrum antimicrobial activity. nih.gov | Antimicrobial |

| C-6 | Methyl | Serves as a foundational group for developing potent BRD9 binders. cnr.it | BRD9 Inhibition |

| C-6 | Halogens (e.g., Bromo) | Can positively influence binding affinity in hydrophobic pockets. nih.gov | Anticancer (ERα) |

| C-6 | Iodo | In 2-methyl-3-substituted quinazolinones, diiodo substitution (C-6, C-8) conferred good anticonvulsant activity. researchgate.net | Anticonvulsant |

The N-3 position of the quinazolinone ring is a frequent site for modification, and substituents at this position can profoundly affect the molecule's conformation, electronic distribution, and hydrogen bonding capabilities, thereby influencing ligand-target interactions. researchgate.net

Modifications at N-3 can introduce a wide variety of functional groups, ranging from simple alkyl or aryl moieties to more complex heterocyclic systems. These substitutions can alter the planarity of the quinazolinone system and introduce new vectors for interaction with biological targets. For example, the synthesis of Schiff bases and 2-azetidinone derivatives at the N-3 position has been explored, with studies indicating that the azetidinone derivatives were more active antimicrobials than the corresponding Schiff bases, highlighting the impact of the N-3 substituent's structure. nih.gov

| N-3 Substituent Type | Potential Impact on Ligand-Target Interaction | Example Bioactivity |

| Alkyl/Aryl Groups | Alters steric bulk and lipophilicity, influencing access to binding pockets. | Anticonvulsant researchgate.net |

| Schiff Bases | Introduces additional points for hydrogen bonding and potential for π-π stacking. | Antimicrobial nih.gov |

| 2-Azetidinones | Provides a rigid scaffold that can orient other functional groups for optimal interaction; often more potent than Schiff bases. nih.gov | Antimicrobial nih.gov |

| Substituted Benzylideneamino | Can modulate activity based on the electronic properties of the substituent on the benzylidene ring. | Antimicrobial nih.gov |

Rational Ligand Design Principles for Optimized Biological Activity

Building upon SAR data, rational ligand design employs computational and structure-based methods to create derivatives with enhanced potency and selectivity. This approach moves beyond trial-and-error synthesis to a more targeted strategy for drug discovery.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Once a pharmacophore is established, scaffold hopping can be used to replace the central molecular framework (the scaffold) while retaining the key pharmacophoric features. This technique is a powerful strategy for discovering novel chemotypes with improved properties, such as better pharmacokinetics or reduced toxicity. nih.gov

The quinazolinone scaffold itself has been identified through scaffold hopping from other known active cores. For example, in the search for NorA efflux pump inhibitors in S. aureus, an in-silico scaffold hopping approach was applied to a known quinoline-based inhibitor. nih.govresearchgate.net This led to the identification of the quinazoline (B50416) core as a superior and better-performing scaffold. Subsequent synthesis and biological evaluation of functionalized 2-arylquinazolines confirmed their strong synergistic activity with antibiotics like ciprofloxacin. nih.govresearchgate.net Similarly, scaffold hopping has been employed to design novel quinazoline-based urea (B33335) derivatives as potent VEGFR-2 inhibitors for anticancer applications. researchgate.net This strategy allows for the exploration of new chemical space while preserving the necessary interactions for biological activity. nih.gov

A primary goal in drug design is to achieve high specificity for the intended molecular target to maximize therapeutic effects and minimize off-target side effects. For quinazolinone derivatives, several strategies are employed to enhance this specificity.

Structure-based drug design (SBDD) is a key approach. It utilizes the three-dimensional structural information of the target protein, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding site. This method was used to discriminate between PARP-1 and PARP-2 inhibitors, where the unique linker of the quinazolinone ring was found to be crucial for potency and selectivity. researchgate.net

Another strategy involves targeting specific features of the active site. For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, quinazolinone derivatives were synthesized to satisfy the specific pharmacophoric features required for binding to the EGFR active site, leading to potent and selective compounds. tandfonline.comnih.gov

Furthermore, designing molecules that can engage in specific, high-affinity interactions can enhance selectivity. In the development of novel USP7 inhibitors, docking studies predicted that certain quinazolin-4(3H)-one derivatives could form unique hydrogen bonds with a specific methionine residue (Met407) in the enzyme's active site, contributing to their potency and selectivity. nih.gov Similarly, quinazoline ligands have been designed for selective inhibition of the STAT3 protein, a key cancer target, by optimizing their binding to the protein while simultaneously stabilizing G-quadruplex DNA structures, demonstrating a dual-action specific strategy. nih.gov These rational design approaches are instrumental in refining the quinazolinone scaffold into highly specific and effective therapeutic agents. mdpi.com

Computational Chemistry and Chemoinformatics in 2 Chloro 6 Methylquinazolin 4 3h One Research

Molecular Docking Investigations for Ligand-Receptor Binding Affinity

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chloro-6-methylquinazolin-4(3H)-one, docking studies are instrumental in understanding its binding affinity and mode of interaction with various biological targets. These studies have been applied to a range of quinazolinone derivatives to explore their potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and phosphoinositide 3-kinase (PI3K). nih.govarabjchem.org

The process involves preparing the three-dimensional structures of both the ligand (this compound or its analogues) and the target receptor. The ligand is then placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Key interactions often observed in docking studies of quinazolinone derivatives include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the active site of the target protein. For instance, in studies with PI3K-δ, quinazolinone derivatives have been shown to form hydrogen bonds with the hinge region amino acid Val828. arabjchem.org Similarly, docking studies of quinazolinone Schiff base derivatives with DNA gyrase have been performed to elucidate their binding mechanism. nih.gov

| Target Protein | Potential Therapeutic Area | Key Interacting Residues (Examples) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Anticancer, Antibacterial | Not Specified |

| Thymidylate Synthase (TS) | Anticancer | Not Specified |

| Phosphoinositide 3-kinase (PI3K) | Anticancer | Val828 |

| DNA Gyrase | Antibacterial | Not Specified |

| Bromodomain-containing protein 9 (BRD9) | Epigenetics, Anticancer | Not Specified |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Asp855 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogues, QSAR studies can be employed to predict their therapeutic efficacy and to guide the design of new derivatives with improved activity.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Finally, a mathematical equation is derived to establish a correlation between the descriptors and the biological activity.

Statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² are used to assess the robustness and predictive power of the QSAR model. A statistically significant QSAR model can then be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive r² | Measures the predictive ability of the model for an external test set. | > 0.5 |

Virtual Screening Approaches for Identification of Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of this compound, virtual screening can be used to identify novel analogues with potentially enhanced biological activity.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein and involves docking a library of compounds into the active site. Ligand-based virtual screening uses the structure of a known active compound, such as this compound, to identify other molecules with similar properties.

Pharmacophore modeling is a common ligand-based approach where the essential steric and electronic features required for binding are identified and used as a query to search compound databases. Virtual screening has been successfully applied to identify novel 2-aryl-4-aminoquinazoline series with in vivo efficacy. acs.orgnih.gov

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to study the binding kinetics and conformational changes of this compound within the active site of its target.

These simulations can provide valuable insights into the stability of the ligand-receptor complex, the role of water molecules in the binding site, and the free energy of binding. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained over time and understand the flexibility of both the ligand and the protein. This information can be crucial for optimizing the lead compound to achieve better binding affinity and specificity. MD simulations have been used to confirm the stability of protein-ligand complexes of quinazolinone derivatives. nih.gov

| Analysis | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the protein and ligand over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexible regions of the protein. |

| Hydrogen Bond Analysis | Determines the persistence of hydrogen bonds between the ligand and receptor. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the strength of the ligand-receptor interaction. |

In Silico ADMET Predictions for Lead Optimization and Prioritization

In addition to predicting the binding affinity and activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. In silico ADMET prediction is a critical step in lead optimization, as poor pharmacokinetic properties are a major cause of drug failure in clinical trials.

For this compound, various ADMET parameters can be predicted using a range of computational models. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential toxicities such as carcinogenicity and mutagenicity. japsonline.com These predictions help in the early identification of compounds with undesirable ADMET profiles, allowing researchers to focus their efforts on more promising candidates. Several studies have reported the in silico ADMET properties of quinazolinone derivatives. arabjchem.orgrsc.org

| Parameter | Desired Property for an Oral Drug Candidate |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

| Aqueous Solubility | High |

| Blood-Brain Barrier (BBB) Penetration | Low (for peripherally acting drugs) |

| CYP450 Inhibition | Low |

| Hepatotoxicity | Low risk |

| Mutagenicity (Ames test) | Negative |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions of substituted anthranilic acids with chlorinated or methylated reagents. For example, reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux conditions can yield intermediates, which are further hydrogenated or cyclized to form the quinazolinone core . Key optimization parameters include:

Q. How is the crystal structure of this compound determined, and which techniques are essential for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, bond angles and torsion angles (e.g., Cl1–C14–C13–C12 = −179.15°) are derived from SCXRD data collected at 100 K . Complementary techniques include:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions.

- Software tools : SHELX programs refine crystallographic data and validate bond distances/angles .

Q. What methodologies are employed to assess the biological activity of this compound?

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition, as demonstrated for structurally similar quinazolinones .

- Antibacterial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?

Discrepancies often arise from solvent effects or tautomeric forms. To address this:

- Validate computational models (DFT, molecular docking) against SCXRD data, focusing on bond angles (e.g., C4–C5–C6 = 119.49°) and torsion angles .

- Refine hydrogen bonding networks using SHELXL to account for crystal packing forces .

- Compare experimental vs. calculated IR/Raman spectra to identify vibrational mode mismatches .

Q. What strategies are effective in improving the low yield of this compound in multi-step syntheses?

- Stepwise optimization : Isolate intermediates (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) and characterize them via HPLC or GC-MS to identify bottlenecks .

- Catalyst screening : Test palladium or copper catalysts for coupling reactions.

- Statistical design : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and reaction time .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Systematic substitution : Introduce halogens (e.g., 6-F, 6-Cl) or alkyl groups (e.g., 6-methyl) to probe electronic and steric effects .

- In vitro assays : Compare antioxidant (Table 3 in ) and antibacterial activities across derivatives.

- Computational SAR : Perform molecular docking to correlate substituent effects with binding affinities (e.g., to bacterial DNA gyrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。